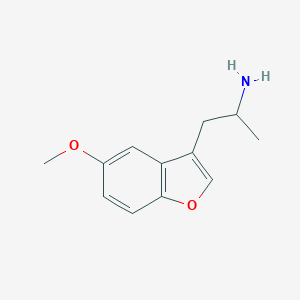

![molecular formula C9H9NO2 B122357 5-Methoxy-3-methylbenzo[d]isoxazole CAS No. 145508-90-3](/img/structure/B122357.png)

5-Methoxy-3-methylbenzo[d]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-Methoxy-3-methylbenzo[d]isoxazole, is a derivative of the benzo[d]isoxazole class, which is characterized by a benzene ring fused to an isoxazole ring. The methoxy and methyl groups are substituents on the benzene ring. This class of compounds is known for its diverse chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles involves the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride . Another method includes the cyclization of aldehydes with methyl nitroacetate in N,N-dimethylacetamide to produce 4-substituted-3,5-bis(methoxycarbonyl)-isoxazoline N-oxides . Although these methods do not directly describe the synthesis of 5-Methoxy-3-methylbenzo[d]isoxazole, they provide insight into the synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the structure of a related compound, 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one, was determined using these methods, revealing details about the crystal stacking and hydrogen bonding interactions . These techniques could similarly be applied to determine the molecular structure of 5-Methoxy-3-methylbenzo[d]isoxazole.

Chemical Reactions Analysis

The electrophilic reactivity of benzo[d]isoxazole derivatives is a key aspect of their chemistry. For instance, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile reacts with methoxide ion to form a sigma-adduct, which can further react to produce a dinitroimidate . This demonstrates the potential for nucleophilic addition reactions in the benzo[d]isoxazole series. The reactivity of 5-Methoxy-3-methylbenzo[d]isoxazole could be explored in a similar context to understand its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can vary depending on the substituents present on the ring system. For example, the mesomorphic properties of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles have been reported, indicating the influence of substituents on the liquid crystalline behavior . The optical properties, such as UV-vis absorption and fluorescence, can also be affected by the substituents, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These findings suggest that the physical and chemical properties of 5-Methoxy-3-methylbenzo[d]isoxazole would need to be investigated to fully understand its characteristics.

Applications De Recherche Scientifique

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance because of its wide spectrum of biological activities and therapeutic potential . Here are some general applications of isoxazole compounds:

-

Drug Discovery

-

Synthetic Routes

- In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies .

- Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

- In view of these drawbacks, it’s always imperative to develop alternate metal-free synthetic routes .

Safety And Hazards

Propriétés

IUPAC Name |

5-methoxy-3-methyl-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)12-10-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVWRMVSDDIOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-methylbenzo[d]isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)